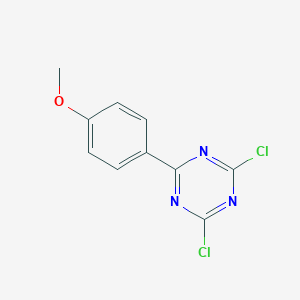
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a chemical compound with the molecular formula C11H8Cl2N2O. It is a member of the triazine family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to a triazine ring, which imparts unique chemical properties.
Scientific Research Applications
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 4-methoxyphenylamine. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms by the methoxyphenyl group. The reaction is typically conducted in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions typically involving a base (e.g., sodium hydroxide) and an organic solvent (e.g., acetonitrile).
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used, with conditions involving elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can be tailored for specific applications by modifying the substituents on the triazine ring.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
- 2,4-Dichloro-6-(4-methoxyphenyl)benzene
- 2,4-Dichloro-6-(4-methoxyphenyl)quinoline
Uniqueness
Compared to similar compounds, 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials.
Properties
IUPAC Name |
2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYIXJKYQUJKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451809 | |
| Record name | 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90723-86-7 | |
| Record name | 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


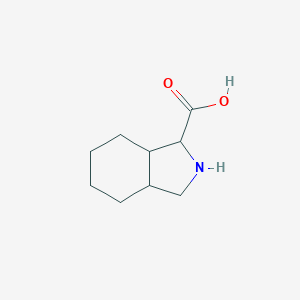





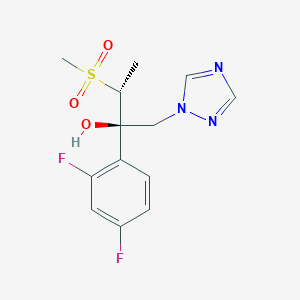
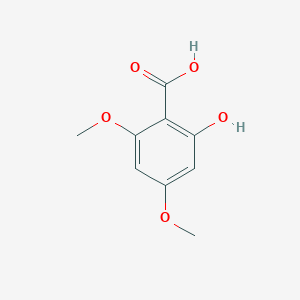

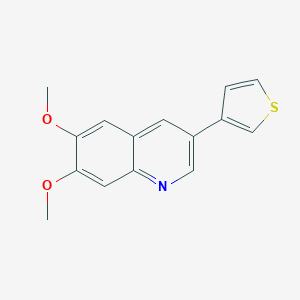
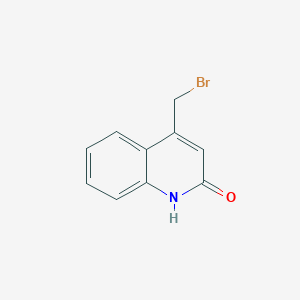
![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)
